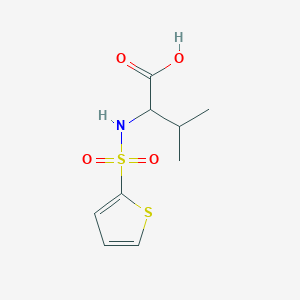
3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also has a sulfonylamino group and a butyric acid group attached to it.
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene compounds can be synthesized through various methods. For example, thiophene-2-sulfonic acid, thiophene-2-sulfonyl chloride, and thiophene-3-sulfonamide have been synthesized in laboratories .Chemical Reactions Analysis
Thiophene compounds are known to undergo various types of reactions, including electrophilic and nucleophilic substitutions . The exact reactions that “3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid” would undergo would depend on its exact structure and the conditions it is subjected to.Scientific Research Applications
Anti-Inflammatory Applications
Thiophene derivatives have been recognized for their anti-inflammatory properties. The sulfonylamino group in 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid can be leveraged to synthesize compounds that may inhibit the production of pro-inflammatory cytokines, providing a pathway for the development of new anti-inflammatory drugs .
Antipsychotic Drug Development
The structural complexity of thiophene-based compounds allows for the creation of diverse molecular frameworks. This particular compound could be used as a precursor in the synthesis of molecules with potential antipsychotic effects, targeting various neurological pathways .
Anti-Arrhythmic Agents
Thiophene compounds have shown promise in the development of anti-arrhythmic agents. The incorporation of 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid into larger molecules could lead to the modulation of ion channels, crucial for the treatment of cardiac arrhythmias .
Antifungal and Antimicrobial Properties
The thiophene ring system is known to contribute to antifungal and antimicrobial activity. As such, 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid could be utilized in the synthesis of new compounds that combat resistant strains of fungi and bacteria .
Antioxidant Effects
Thiophene derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This compound’s unique structure might be explored to enhance its efficacy as an antioxidant in pharmaceutical formulations .
Kinase Inhibition
Kinases play a pivotal role in signal transduction and are targets for cancer therapy3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid could serve as a building block for kinase inhibitors, contributing to the development of anticancer therapies .
Estrogen Receptor Modulation
Some thiophene derivatives have been found to modulate estrogen receptors. This compound could be investigated for its potential to act as a selective estrogen receptor modulator (SERM), offering therapeutic options for hormone-related conditions .
Material Science Applications
Beyond medicinal chemistry, thiophene-based compounds like 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid are also valuable in material science. They can be used as complexing agents or in the development of conductive polymers due to their electronic properties .
Future Directions
properties
IUPAC Name |
3-methyl-2-(thiophen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-6(2)8(9(11)12)10-16(13,14)7-4-3-5-15-7/h3-6,8,10H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFORIPALKNQHIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

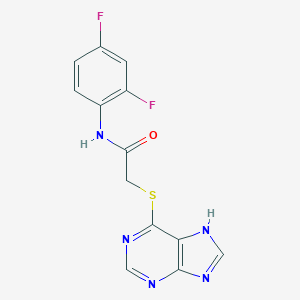
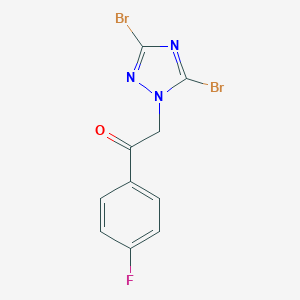
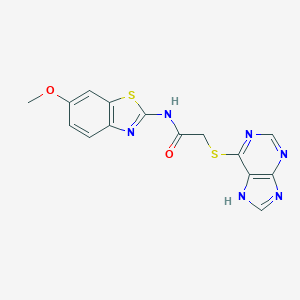
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)
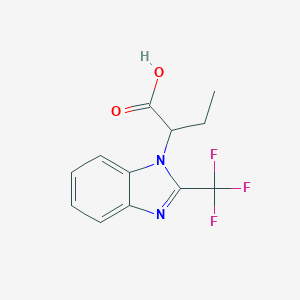

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
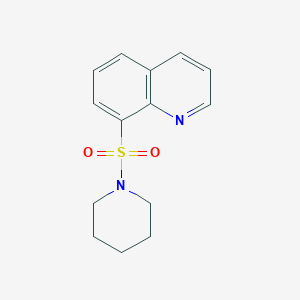
![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)
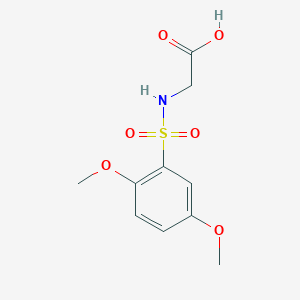
![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)
![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)